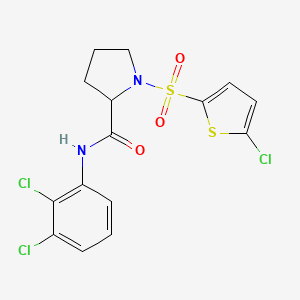methanone CAS No. 67534-85-4](/img/structure/B2748579.png)
[3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone is a synthetic compound that is widely used in various scientific research applications. It is a colorless, odourless and crystalline compound that can be synthesized from various organic and inorganic precursors. This compound has been studied extensively in recent years due to its unique properties and potential applications in medicine and other fields.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthetic Applications
- Efficient Synthesis of Heterocyclic Compounds : Research demonstrates the use of DABCO (1,4-diaza-bicyclo[2.2.2]octane) as an efficient catalyst for the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl)methanone. This one-pot condensation offers excellent yield and short reaction time, indicating potential for synthesizing complex heterocyclic structures in drug discovery and development (Salari, Mosslemin, & Hassanabadi, 2017).
Biological Activity and Pharmacological Potential
- β-Amyloid Aggregation Inhibition : A study on the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a compound related to "3-(Bromomethyl)-1-benzofuran-2-ylmethanone", showed potent inhibition of β-amyloid aggregation. This suggests potential therapeutic applications in Alzheimer's disease treatment (Choi, Seo, Son, & Kang, 2003).
Antioxidant Properties
- Synthesis and Evaluation of Antioxidant Properties : Research on the synthesis of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its bromine derivatives has highlighted significant in vitro antioxidant activities. These compounds, synthesized from reactions including bromination and demethylation, have shown potential as antioxidants, suggesting their usefulness in preventing oxidative stress-related diseases (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Carbonic Anhydrase Inhibition
- Novel Bromophenols as Carbonic Anhydrase Inhibitors : A study synthesized novel bromophenols, including natural products, and evaluated their inhibitory properties against human cytosolic carbonic anhydrase II. Some of these compounds showed effective inhibitory activity, indicating potential for developing new treatments for conditions like glaucoma and epilepsy (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).
Clathrate Formation and Molecular Interactions
- Edge-to-Face Interaction in Clathrate Formation : Research on theclathrate hosts based on derivatives of benzofuran and benzoylindoline with benzene guests reveals the significance of edge-to-face interaction between aromatic rings. This interaction is crucial for both the formation of the inclusion complexes with benzene and the host-host interactions, demonstrating the potential for designing new clathrate materials with specific molecular recognition capabilities (Eto, Yamaguchi, Shinohara, Ito, Yoshitake, & Harano, 2011).
These studies collectively highlight the versatility of "3-(Bromomethyl)-1-benzofuran-2-ylmethanone" and related compounds in synthetic chemistry, potential pharmacological applications, and the study of molecular interactions. The research underscores the importance of continued exploration into the synthesis and application of complex organic molecules for therapeutic and material science advancements.
Eigenschaften
IUPAC Name |
[3-(bromomethyl)-1-benzofuran-2-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClO2/c17-9-13-12-3-1-2-4-14(12)20-16(13)15(19)10-5-7-11(18)8-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLMSCCVBGOHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

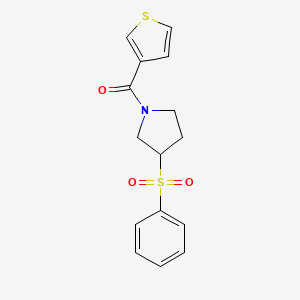
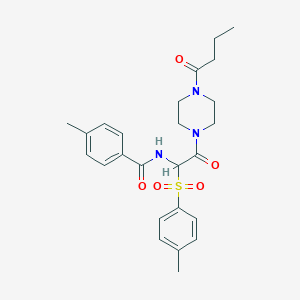
![N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2748499.png)
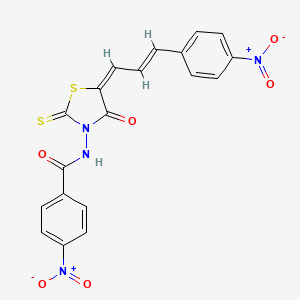
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2748503.png)
![2-Chloro-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B2748506.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2748507.png)

![1-Oxaspiro[4.5]decan-4-amine](/img/structure/B2748512.png)
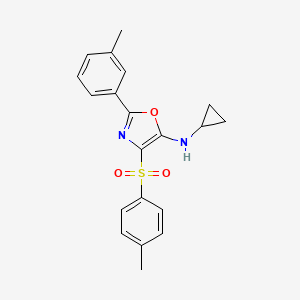
![2-{[(4-methylphenyl)amino]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2748515.png)
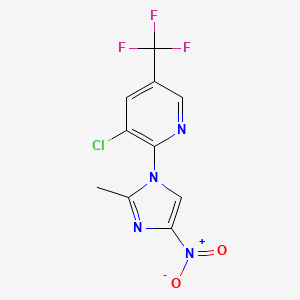
![Tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2748518.png)
